molecular formula C16H11N3OS2 B3002639 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide CAS No. 1706001-75-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide

Cat. No.: B3002639
CAS No.: 1706001-75-3
M. Wt: 325.4
InChI Key: JYFFVSYUMMUXNW-UHFFFAOYSA-N
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Description

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is a synthetic small molecule featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl group at position 6 and a thiophene-3-carboxamide moiety. This structural architecture places it within a broader class of imidazo[2,1-b]thiazole derivatives, which are recognized for their diverse pharmacological activities, including anticancer, antiviral, and enzyme-modulating properties . The imidazo[2,1-b]thiazole scaffold is notable for its planar heterocyclic system, enabling interactions with biological targets such as kinases, sirtuins, and viral replication machinery .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFFVSYUMMUXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with SIRT1 and EGFR suggests it may influence several biochemical pathways. SIRT1 is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. EGFR activation triggers multiple downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation.

Result of Action

The activation of SIRT1 and EGFR by this compound can lead to various cellular effects. Enhanced SIRT1 activity can promote cell survival under stress conditions, while EGFR activation can stimulate cell proliferation and differentiation. The exact molecular and cellular effects of this compound require further investigation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Thiazole compounds are generally stable and slightly soluble in water, suggesting that they can remain active in various physiological environments.

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an imidazo[2,1-b]thiazole moiety linked to a thiophene-3-carboxamide. The molecular formula is C15H12N4OSC_{15}H_{12}N_4OS with a molecular weight of approximately 284.35 g/mol. The structural configuration is crucial for its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer effects. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. The IC50_{50} values for related compounds range from 1.61 µg/mL to 23.30 mM, indicating strong potential as anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure can enhance anticancer activity:

  • Thiazole Ring : Essential for cytotoxic activity; the presence of electron-donating groups increases potency.
  • Phenyl Substituents : Methyl or chloro substitutions on the phenyl ring significantly affect biological activity.
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts are critical for binding to target proteins like Bcl-2, which is involved in apoptosis regulation .

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through modulation of apoptotic pathways.
  • Inhibition of Oncogenic Proteins : It targets proteins such as Bcl-2 and other oncogenes, disrupting their function and leading to cancer cell death.

Case Studies

Several studies have investigated the biological activity of imidazo[2,1-b]thiazole derivatives:

  • Study on Cell Lines : A study reported that compounds with similar structures exhibited significant growth inhibition in human cancer cell lines (e.g., A549, HT29). The most potent derivatives showed IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
    CompoundCell LineIC50_{50} (µg/mL)
    9A5491.61
    10HT291.98
  • Molecular Docking Studies : Molecular docking studies indicated that the compound interacts with key proteins involved in cancer progression, suggesting a mechanism for its anticancer effects .

Scientific Research Applications

Medicinal Chemistry

The imidazo[2,1-b]thiazole scaffold has been extensively studied for its potential as an anticancer and antimicrobial agent. Research indicates that derivatives of this scaffold exhibit a broad spectrum of biological activities.

Anticancer Properties

The compound has shown moderate efficacy in inhibiting the growth of cancer cells. For instance, studies have reported varying IC50 values for different cell lines, indicating its selective activity:

Cell Line IC50 (µM)
Kidney Cancer12.4
Prostate Cancer56.8
Colon Cancer24.4
Leukemia>100

These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways. The presence of the thiophene moiety is believed to enhance these effects .

Catalysis

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide can also serve as a catalyst or catalyst precursor in various organic transformations. The unique electronic properties of the imidazo[2,1-b]thiazole ring allow it to facilitate reactions such as:

  • Asymmetric Synthesis : The compound may act as a chiral catalyst, promoting enantioselective reactions.
  • Oxidation Reactions : It has been shown to participate in oxidation processes, enhancing reaction rates and yields .

Materials Science

In materials science, the compound's electronic properties make it suitable for developing novel materials with specific optical or electronic characteristics. Research into its application in organic electronics and photovoltaics is ongoing.

Electronic Properties

The thiophene component contributes to the compound's conductivity and stability, making it a candidate for use in organic semiconductors and light-emitting devices .

Case Studies

Several studies exemplify the applications of this compound:

  • Study on Anticancer Activity : A recent study synthesized various derivatives of imidazo[2,1-b]thiazole and evaluated their anticancer properties against several tumor cell lines. The results indicated that specific substitutions significantly enhanced potency against pancreatic cancer cells (IC50 = 4.2 ± 0.6 µM) .
  • Catalytic Applications : Research demonstrated that imidazo[2,1-b]thiazole derivatives could catalyze Michael addition reactions effectively under mild conditions, showcasing their utility in synthetic organic chemistry .
  • Material Development : Investigations into the compound's electronic properties revealed potential applications in organic photovoltaic devices, where its ability to facilitate charge transport could improve device efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Imidazo[2,1-b]thiazole Derivatives

The following table highlights key structural and functional differences between the target compound and related analogs:

Compound Name Substituents/Modifications Key Biological Activity Reference(s)
N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide (Target) Thiophene-3-carboxamide substituent Inferred: Potential kinase or sirtuin modulation (based on structural analogs)
SRT1720 (N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide) Quinoxaline-2-carboxamide; Piperazine-methyl group at position 3 SIRT1 agonist, induces mitochondrial biogenesis, rescues oxidative injury in renal cells
5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) Acetamide linker; 4-Chlorophenyl and substituted piperazine groups VEGFR2 inhibition, cytotoxic against MDA-MB-231 (IC50 = 1.4 μM)
6a (N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) Methylsulfonylphenyl group; N,N-dimethylamine Anticancer activity (IC50 = 1.2 μM)
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) Acetamide linker; 4-Methoxyphenyl and 6-chloropyridinyl groups Cytotoxic activity (synthesis yield: 81%, melting point: 108–110°C)

Functional Group Influence on Activity

  • Thiophene vs. Quinoxaline Carboxamide: The substitution of thiophene-3-carboxamide (target) with quinoxaline-2-carboxamide (SRT1720) introduces a larger aromatic system, enhancing interactions with SIRT1’s hydrophobic binding pocket . SRT1720’s SIRT1 activation (via PGC-1α deacetylation) contrasts with the target compound’s unexplored mechanism, though thiophene’s electron-rich nature may favor kinase binding .
  • Acetamide vs. Carboxamide Linkers : Acetamide-linked derivatives (e.g., 5h, 5l) exhibit cytotoxicity but lower selectivity compared to carboxamide-based compounds like SRT1720, which show targeted enzyme activation .
  • Substituent Effects : The presence of chlorophenyl (5l) or methylsulfonylphenyl (6a) groups enhances cytotoxicity, likely through hydrophobic interactions with kinase domains .

Pharmacological and Physicochemical Comparisons

Parameter Target Compound SRT1720 5l (Anticancer Analog)
Molecular Weight ~380–400 g/mol (estimated) 481.5 g/mol ~550 g/mol
Solubility Moderate (thiophene enhances lipophilicity) Low (quinoxaline reduces solubility) Low (piperazine increases polarity)
Key Targets Hypothesized: Kinases, Sirtuins SIRT1, mitochondrial biogenesis pathways VEGFR2, MDA-MB-231 cells
IC50/EC50 Not reported EC50 for SIRT1 activation: ~0.16 μM IC50 = 1.4 μM (MDA-MB-231)
Synthetic Yield Not reported Not explicitly reported 71–81% (for acetamide analogs)

Research Implications and Gaps

  • Mechanistic Studies : The target compound’s thiophene-3-carboxamide moiety warrants evaluation against SIRT1/kinase targets, given its structural similarity to SRT1720 and cytotoxic imidazo[2,1-b]thiazoles .
  • SAR Optimization : Introducing polar groups (e.g., morpholine, piperazine) could enhance solubility and selectivity, as seen in 5l and SRT1720 .
  • Antiviral Potential: Coumarin-imidazo[2,1-b]thiazole hybrids () inhibit viral replication, suggesting the target compound’s thiophene group may confer similar activity .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide?

A common approach involves coupling imidazo[2,1-b]thiazole intermediates with functionalized phenyl-thiophene precursors. For example:

  • Step 1 : Synthesize the imidazo[2,1-b]thiazole core via cyclization of substituted thioamides or hydrazides under reflux conditions (e.g., acetonitrile or ethanol, 1–3 hours) .
  • Step 2 : Functionalize the phenyl ring using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce thiophene-3-carboxamide groups .
  • Validation : Confirm purity via HPLC (>98%) and structural integrity using 1^1H/13^{13}C NMR and HRMS .

Q. How can researchers validate the structural integrity of this compound?

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm1^{-1}), C-S-C (600–700 cm1^{-1}), and NH/OH stretches (3200–3500 cm1^{-1}) .
    • NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and carboxamide carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : HRMS should match the theoretical molecular weight (e.g., C18_{18}H14_{14}N4_4OS2_2: 390.06 g/mol) with <2 ppm error .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Cancer Cell Lines : Test cytotoxicity in the NCI-60 panel (e.g., prostate PC-3, breast MCF-7) using MTT assays. For example, imidazo[2,1-b]thiazole derivatives showed log10_{10}GI50_{50} values < -8.00 in PC-3 cells .
  • SIRT1 Activation : Use HEK293T cells transfected with SIRT1 reporters to measure deacetylase activity (EC50_{50} typically 1–10 µM) .

Advanced Research Questions

Q. How does this compound modulate SIRT1 activity, and what downstream pathways are affected?

  • Mechanism : Binds to the SIRT1 catalytic domain, enhancing deacetylation of substrates like PGC-1α. This increases mitochondrial biogenesis (e.g., 2-fold elevation in mtDNA copy number) and oxidative phosphorylation (ATP levels ↑30–50%) .
  • Downstream Effects :
    • Mitochondrial Biogenesis : Upregulates NDUFB8 (Complex I) and ATP synthase α (Complex V) via AMPK-independent pathways .
    • Cytoprotection : Accelerates recovery of mitochondrial membrane potential (ΔΨm) after oxidative injury (e.g., TBHP-treated renal cells) .

Q. What conflicting data exist regarding its cytotoxic effects across studies?

  • Prostate Cancer : Compound 3c (a structural analogue) showed potent activity in PC-3 cells (log10_{10}GI50_{50} < -8.00) , but other derivatives lacked efficacy in glioblastoma models unless combined with ER stress inducers .
  • Tissue Specificity : SIRT1 activation in renal cells improved mitochondrial function , while similar compounds induced apoptosis in glioblastoma via ER stress . These discrepancies may arise from tissue-specific SIRT1 expression or off-target effects.

Q. What in vivo models are appropriate for evaluating blood-brain barrier (BBB) penetration and therapeutic potential?

  • Glioblastoma Models : Use orthotopic xenografts in mice to assess BBB permeability via LC-MS quantification of brain tissue concentrations. For example, neuro-steroid analogues achieved 10–20% brain/plasma ratios .
  • Metabolic Disease Models : Test in high-fat-diet-induced obese mice to evaluate insulin sensitivity (OGTT/AUC ↓20–30%) and hepatic steatosis reduction (triglyceride content ↓40%) .

Methodological Notes

  • Contradiction Resolution : Replicate studies in isogenic cell lines (e.g., SIRT1-KO vs. WT) to isolate target-specific effects .
  • In Vivo Dosing : For neuroactive compounds, administer 10–50 mg/kg intraperitoneally and monitor plasma/brain pharmacokinetics over 24 hours .

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